3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide
Description
3-Methylidene-N-(oxan-4-yl)piperidine-1-carboxamide is a piperidine-carboxamide derivative characterized by a 3-methylidene (CH₂=) group on the piperidine ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the carboxamide nitrogen. This structure combines conformational rigidity (due to the methylidene group) with the polar, oxygen-containing oxan-4-yl moiety, which may enhance solubility and metabolic stability compared to purely aromatic substituents .
Properties
IUPAC Name |
3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-3-2-6-14(9-10)12(15)13-11-4-7-16-8-5-11/h11H,1-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAYVCDMFMMHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions: 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These products have significant pharmaceutical applications due to their biological activity .
Scientific Research Applications
3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various biologically active compounds. In biology and medicine, it is investigated for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agent . Additionally, it has applications in the pharmaceutical industry as a key component in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is believed to anchor the ligand to its target receptor via a strong salt-bridge interaction. This interaction modulates the receptor’s activity, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Features and Modifications
The piperidine-carboxamide scaffold is a common framework in medicinal chemistry. Key structural variations among analogs include:
- N-Substituents : Ranging from aromatic (e.g., phenyl, fluorophenyl) to aliphatic/heterocyclic groups (e.g., oxan-4-yl).
- Piperidine Ring Modifications : Saturation, methylidene groups, or fused rings.
Table 1: Structural Comparison
Key Observations :
- The oxan-4-yl group in the target compound introduces a polar, non-aromatic heterocycle, contrasting with the aromatic N-substituents in most analogs .
Enzyme Inhibition
- 15-LOX Inhibition: Analogs like 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide derivatives (e.g., 7e, 7j) exhibit potent 15-LOX inhibition (IC₅₀ <7 μM) .
- Anti-Tubercular Activity : In silico studies highlight piperidine-carboxamides with oxadiazole or trifluoromethyl groups as promising anti-TB candidates due to strong binding affinity and favorable ADMET profiles .
Pharmacokinetics and Drug-Likeness
- Solubility and Metabolism : The oxan-4-yl group’s ether oxygen may improve aqueous solubility compared to hydrophobic aryl groups (e.g., 4-fluorophenyl in Compound 6) .
Biological Activity
3-methylidene-N-(oxan-4-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Compounds containing piperidine structures are known to modulate enzyme activities, receptor functions, and cellular signaling pathways. Specifically, this compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with receptors that play crucial roles in neurotransmission and cellular communication.
- Cellular Signaling Interference : By affecting signaling pathways, it can alter cellular responses to stimuli, potentially leading to anti-inflammatory or anticancer effects.
Biological Activities
Research indicates that this compound has several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells or inhibition of tumor growth.
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Research Findings and Case Studies
A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Anti-inflammatory Effects | Reduced cytokine levels in vitro, indicating potential for reducing inflammation in chronic inflammatory diseases. |
Anticancer Activity
In a study evaluating the anticancer properties, this compound was tested against several cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell cycle progression. The mechanism was linked to the modulation of key signaling pathways involved in cell survival.
Antimicrobial Efficacy
Research focusing on antimicrobial activity revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results were quantified using MIC assays, demonstrating effectiveness at concentrations lower than those required for conventional antibiotics.
Anti-inflammatory Potential
In vitro experiments assessed the anti-inflammatory effects by measuring cytokine release from activated immune cells. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
